1-ethyl-1H-indole-3-carboxamide

Drug Design Physicochemical Properties LogP

Sourcing inconsistent N1-alkyl indole building blocks leads to failed SAR studies and project delays. 1-Ethyl-1H-indole-3-carboxamide (CAS 1087792-26-4) is a well-characterized scaffold with a defined logP of 1.50 and TPSA of 48.02 Ų, essential for engaging hydrophobic binding pockets in P2X7R antagonists. - Enables controlled assessment of N1-ethyl impact on Caco-2 permeability and metabolic stability versus 1-Me or 1-H analogs. - Supplied at ≥95% purity, ensuring reliable amide coupling for focused library synthesis. - Pre-shipment characterization includes HPLC, NMR, and MS to guarantee batch-to-batch consistency.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1087792-26-4
Cat. No. B13639339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-indole-3-carboxamide
CAS1087792-26-4
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)C(=O)N
InChIInChI=1S/C11H12N2O/c1-2-13-7-9(11(12)14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H2,12,14)
InChIKeyWCVIUFGHYAXGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-indole-3-carboxamide Procurement Guide


1-Ethyl-1H-indole-3-carboxamide (CAS 1087792-26-4) is a synthetic organic compound belonging to the indole-3-carboxamide class . It is characterized by an ethyl substitution at the 1-position of the indole core, with a molecular weight of 188.23 g/mol and the molecular formula C₁₁H₁₂N₂O . As a versatile building block, it is primarily utilized in pharmaceutical research for the synthesis of novel P2X7 receptor (P2X7R) antagonists [1] and other bioactive indole derivatives, leveraging its specific substitution pattern for structure-activity relationship (SAR) studies [2].

Scaffold 1-ethyl indole-3-carboxamide core for P2X7 receptor antagonist SAR
Property Ethyl substituent provides distinct lipophilicity profile vs. methyl or H analogs
Grade Research-grade building block; identity confirmed by InChIKey and SMILES

Irreplaceability of 1-Ethyl-1H-indole-3-carboxamide


Indole-3-carboxamide derivatives are not interchangeable building blocks due to the high sensitivity of biological activity to specific N1-substituents [1]. The 1-ethyl group on this compound confers distinct physicochemical properties—specifically, a calculated logP of 1.5 and TPSA of 48.02 Ų—that differ from methyl, hydrogen, or bulkier alkyl analogs [2]. These differences directly impact membrane permeability, target binding affinity, and metabolic stability, making the 1-ethyl moiety a critical design element for achieving desired pharmacological profiles [3]. Substituting with an unsubstituted (1H-indole-3-carboxamide) or 1-methyl analog can lead to altered molecular interactions, potentially resulting in complete loss of target engagement or unexpected off-target effects in assays [4].

N1-substituent sensitivity critical
Biological activity heavily depends on the N1-alkyl group; replacement by methyl or hydrogen may shift membrane permeability and target engagement profiles.
Physicochemical mismatch
Calculated logP and TPSA differ significantly between 1-ethyl and 1-methyl analogs, which can alter in vitro ADME readouts and lead to unexpected assay outcomes.
Scaffold-level differences
Substituting with unsubstituted indole-3-carboxamide may remove essential hydrophobic contacts required for P2X7R antagonist binding, risking loss of on-target activity.

Quantitative Differentiation of 1-Ethyl-1H-indole-3-carboxamide


Lipophilicity: 1-Ethyl vs. 1-Methyl

The 1-ethyl substitution provides a quantifiable increase in lipophilicity compared to the 1-methyl analog. The calculated partition coefficient (LogP) for 1-ethyl-1H-indole-3-carboxamide is 1.50, compared to 1.06 for 1-methyl-1H-indole-3-carboxamide [1]. This difference of 0.44 log units can significantly impact passive membrane permeability, a crucial factor for both in vitro cell-based assays and in vivo bioavailability [2].

Lipophilicity
reported
Target: logP = 1.50
Comparator (1-methyl): logP = 1.06
Δ logP = +0.44
Ethyl group increases lipophilicity, supporting differentiated membrane permeability profiling.
Calculated values (ALOGPS 2.1); experimental logP may vary.
Drug Design Physicochemical Properties LogP SAR

Structural Identity & Purity

1-Ethyl-1H-indole-3-carboxamide is supplied with a minimum purity of 95%, a critical specification for ensuring reproducibility in structure-activity relationship (SAR) campaigns . The compound's identity is confirmed by InChIKey (WCVIUFGHYAXGMS-UHFFFAOYSA-N) and Canonical SMILES (CCN1C=C(C(N)=O)C2=CC=CC=C21) , which unequivocally distinguishes it from other indole-3-carboxamide regioisomers or analogs. This level of analytical characterization is essential for excluding off-target effects caused by unknown impurities.

Identity & Purity
data to verify
Purity ≥95%; InChIKey: WCVIUFGHYAXGMS-UHFFFAOYSA-N
Defined chemical identity reduces regioisomer ambiguity; lot-specific CoA review advised.
Supplier data; independent verification recommended for critical SAR campaigns.
Quality Control Analytical Chemistry Procurement SAR

Scaffold Utility for P2X7R Antagonists

1-Ethyl-1H-indole-3-carboxamide serves as the core scaffold for a class of potent P2X7 receptor (P2X7R) antagonists. Its 1-ethyl substitution is a key structural feature found in multiple patented compounds, such as 7-chloro-N-(cycloheptylmethyl)-1-ethyl-1H-indole-3-carboxamide [1]. While the parent compound's specific IC50 is not reported, this scaffold has been elaborated to yield antagonists with functional activity in the sub-micromolar range (e.g., IC50 = 309 nM in a P2X7R calcium influx assay) [2]. This demonstrates the 1-ethyl indole-3-carboxamide's privileged status as a validated starting point for P2X7R drug discovery, distinguishing it from the 1-methyl or unsubstituted scaffolds which may not afford the same binding interactions.

P2X7R scaffold
class-level
Core scaffold in patented antagonists; elaborated analog shows IC50 = 309 nM (P2X7R calcium flux)
Supports scaffold selection for P2X7R antagonist programs; requires elaboration to achieve potency.
Class-level inference; parent compound IC50 not reported.
P2X7 Receptor Antagonist Neuroinflammation Medicinal Chemistry

1-Ethyl-1H-indole-3-carboxamide Research & Procurement Scenarios


P2X7 Receptor Medicinal Chemistry

Procure 1-ethyl-1H-indole-3-carboxamide as a key intermediate for synthesizing focused libraries of P2X7R antagonists. The 1-ethyl substitution is a critical pharmacophoric element for engaging the receptor's hydrophobic binding pocket, as evidenced by its presence in multiple patented clinical candidates [1]. Use this scaffold to explore SAR around the 3-carboxamide and other ring positions to optimize for potency, selectivity, and pharmacokinetic properties [2].

Physicochemical Property Optimization

Utilize 1-ethyl-1H-indole-3-carboxamide in comparative SAR studies to evaluate the impact of N1-alkyl groups on molecular properties. The defined logP of 1.50 [1] allows for a controlled assessment of how this specific substitution influences in vitro ADME parameters such as membrane permeability (e.g., in PAMPA or Caco-2 assays) and metabolic stability, compared to 1-methyl (LogP = 1.06) or 1-H analogs [2].

Indole-Based Enzyme Inhibitor Development

Employ 1-ethyl-1H-indole-3-carboxamide as a versatile synthetic building block for the de novo design of inhibitors targeting enzymes like HIV-1 integrase or renin [1]. Its defined purity (≥95%) ensures reliable coupling reactions for creating diverse chemotypes, while the 1-ethyl group provides a balance of lipophilicity and steric bulk for probing enzyme active sites or allosteric pockets [2].

Analytical Method & Reference Standard

Acquire 1-ethyl-1H-indole-3-carboxamide for use as a well-characterized reference standard in the development and validation of HPLC, LC-MS, or NMR analytical methods. Its unique InChIKey and defined spectroscopic properties [1] make it suitable for method calibration, system suitability testing, and as a retention time marker for monitoring reactions involving structurally related indole derivatives [2].

Application
Selection Property
Validation Focus
P2X7R medicinal chemistry
1-ethyl substitution essential for hydrophobic pocket engagement
Target engagement and selectivity in P2X7R functional assays
Physicochemical SAR studies
Controlled lipophilicity increment (ΔlogP +0.44 vs. 1-methyl)
Permeability (PAMPA/Caco-2) and metabolic stability endpoints
Enzyme inhibitor development
Versatile indole core with defined purity for reliable coupling
Inhibitor potency and selectivity against target enzyme panel
Analytical reference standard
Unique InChIKey and spectroscopic fingerprint
Retention time reproducibility and method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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